![molecular formula C16H16N2O3 B1676257 (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide CAS No. 676599-90-9](/img/no-structure.png)

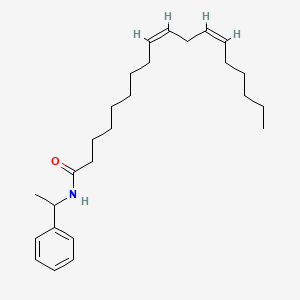

(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

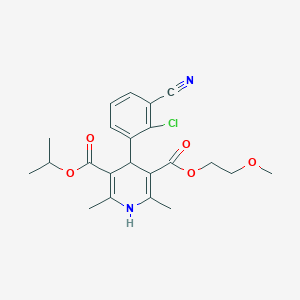

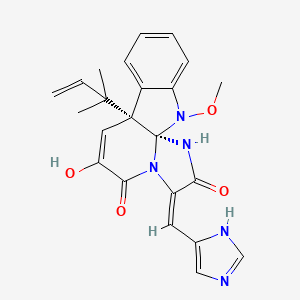

APHA compound 8 is an inhibitor of class I histone deacetylases (HDACs; IC50s = 3.7, 7.4, 0.42, and 2.8 μM for HDAC1, -2, -3, and -8, respectively) as well as class II HDACs (IC50s = 3.1, 0.1, 3.1, and 4.2 μM for HDAC4, -6, -7, and -10, respectively). It is selective for class I and II HDACs over class III HDACs (IC50s = >30 μM for SIRT1, SIRT2, and SIRT3) and the histone acetyltransferase PCAF (IC50 = >30 μM). At 48 hours post-infection, APHA compound 8 increases replication of oncolytic herpes simplex virus (oHSV) in MDA-MB-231 and 4T1 breast cancer cells when used prior to viral infection at concentrations of 10 and 50 μM.

N-hydroxy-3-[1-methyl-4-(1-oxo-2-phenylethyl)-2-pyrrolyl]-2-propenamide is an aromatic ketone.

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-inflammatory Activity : A study by Rajasekaran, Sivakumar, & Jayakar (1999) focused on synthesizing derivatives of propionamide, including a compound structurally similar to "(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide". These compounds showed potent anti-inflammatory activity, suggesting the potential of such compounds in developing new anti-inflammatory drugs.

Catalysis and Enantioselective Synthesis : Luo Yang et al. (2009) in their study, published in the Journal of the American Chemical Society, described the use of a chiral Cr(III)(salen)Cl complex to catalyze an intramolecular addition reaction involving tertiary enamides. This reaction resulted in highly enantioenriched 1H-pyrrol-2(3H)-one derivatives, demonstrating the compound's relevance in asymmetric synthesis and catalysis. Link to study.

Synthesis of Pyrrole Derivatives : A study by Grošelj et al. (2013) explored the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids. The key intermediates were enaminones, leading to the construction of other functionalized heterocycles. This study underlines the importance of such compounds in heterocyclic chemistry.

Histone Deacetylase Inhibition : Research by Mai et al. (2006) investigated a series of novel aroyl-pyrrolyl hydroxyamides, similar in structure to the compound , for their activity as histone deacetylase (HDAC) inhibitors. These compounds showed potential for cancer treatment due to their ability to modify chromatin structure and regulate gene expression.

Synthesis and Structural Studies : Research conducted by Brbot-Šaranović et al. (2000) involved the synthesis of enaminones and their structural analysis. These studies are vital for understanding the chemical properties and potential applications of similar compounds in material science and pharmaceuticals.

Drug Discovery for Cancer and Other Diseases : The compound MGCD0103, a histone deacetylase inhibitor, was described by Zhou et al. (2008) as showing promise as an anticancer drug. This underscores the significance of such compounds in the development of new therapeutic agents.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ {"name": "1-methyl-4-phenylacetyl-1H-pyrrole-2-carboxylic acid", "amount": "1 equivalent"}, {"name": "thionyl chloride", "amount": "1.5 equivalents"}, {"name": "methylamine", "amount": "1 equivalent"}, {"name": "acetic anhydride", "amount": "1 equivalent"}, {"name": "sodium hydride", "amount": "1.2 equivalents"}, {"name": "acetyl chloride", "amount": "1 equivalent"}, {"name": "hydroxylamine hydrochloride", "amount": "1 equivalent"} ], "Reaction": [ {"step": "The starting material 1-methyl-4-phenylacetyl-1H-pyrrole-2-carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride."}, {"step": "The acid chloride is then reacted with methylamine to form the corresponding amide."}, {"step": "The amide is then acetylated using acetic anhydride and sodium hydride to form the N-acetyl derivative."}, {"step": "The N-acetyl derivative is then reacted with acetyl chloride to form the N,N-diacetyl derivative."}, {"step": "The N,N-diacetyl derivative is then treated with hydroxylamine hydrochloride to form the desired product (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide."} ] } | |

CAS-Nummer |

676599-90-9 |

Produktname |

(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide |

Molekularformel |

C16H16N2O3 |

Molekulargewicht |

284.31 g/mol |

IUPAC-Name |

(E)-N-hydroxy-3-[1-methyl-4-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide |

InChI |

InChI=1S/C16H16N2O3/c1-18-11-13(10-14(18)7-8-16(20)17-21)15(19)9-12-5-3-2-4-6-12/h2-8,10-11,21H,9H2,1H3,(H,17,20)/b8-7+ |

InChI-Schlüssel |

UFQOXIMRSMFQRI-BQYQJAHWSA-N |

Isomerische SMILES |

CN1C=C(C=C1/C=C/C(=O)NO)C(=O)CC2=CC=CC=C2 |

SMILES |

CN1C=C(C=C1C=CC(=O)NO)C(=O)CC2=CC=CC=C2 |

Kanonische SMILES |

CN1C=C(C=C1C=CC(=O)NO)C(=O)CC2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MC-1353; MC1353; MC 1353; APHA-8; APHA Compound 8; Aroyl pyrrole hydroxy amide #8; APHA 8; APHA8 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B1676183.png)